molecular formula C15H19NO3 B2891264 Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate CAS No. 1824501-10-1

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate

Cat. No. B2891264
CAS RN: 1824501-10-1
M. Wt: 261.321
InChI Key: BERNCZJWUMYWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate is a chemical compound with the CAS Number: 1824501-10-1 . It has a molecular weight of 261.32 . The compound is available in oil form .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate . The InChI code is 1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-13(17)12(16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Janus Kinase 3 (JAK3) Inhibitors

This compound is instrumental in the synthesis of JAK3 inhibitors. JAK3 is a target for immunosuppression and transplant rejection therapies. Inhibitors of JAK3 can be used to treat inflammatory disorders, autoimmune disorders, and certain cancers .

HCV Protease Inhibitors

It serves as a precursor in the preparation of a class of HCV protease inhibitors. These inhibitors are significant in the treatment of HCV genotype 1 infection, which is a common form of hepatitis C virus that often leads to chronic liver disease .

Antibacterial Aminoglycosides

The compound is useful for synthesizing novel aminoglycoside compounds. These compounds exhibit antibacterial activity and are important in the development of new antibiotics to combat resistant bacterial strains .

Antagonists of Protease Activated Receptor-1 (PAR-1)

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate can be used to prepare bicyclic himbacine derivatives. These derivatives act as antagonists of PAR-1 and are potential treatments for Acute Coronary Syndrome (ACS), myocardial infarction, thrombotic stroke, or peripheral arterial disease .

Phospho-Inositol 3-Kinase (PI3K) Modulators

Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be synthesized from this compound. These derivatives modulate the activity of PI3K and are used in treating diseases associated with PI3K, including inflammatory disorders, immune-based disorders, and cancer .

Crystallography and Structural Analysis

The crystal structure of related compounds has been determined, which aids in understanding the molecular configuration and potential binding sites for biological interactions. This information is crucial for drug design and development processes .

Antibacterial Activity Screening

Compounds derived from tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate have been screened for antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria, which is essential for identifying new therapeutic agents .

Synthesis of Organic Compounds

This chemical serves as a building block in organic synthesis, allowing for the creation of diverse organic molecules with potential applications in medicinal chemistry and materials science .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-13(17)12(16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERNCZJWUMYWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-benzyl-3-oxoazetidine-1-carboxylate

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